1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene
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Overview
Description
1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene is an organic compound that features a fluorine atom, a methoxyphenyl group, and a cyclohexyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The cyclohexyl group can be reduced to a cyclohexane ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-hydroxy-3-[1-(4-methoxyphenyl)cyclohexyl]benzene.
Reduction: Formation of 1-fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]cyclohexane.
Substitution: Formation of 1-methoxy-3-[1-(4-methoxyphenyl)cyclohexyl]benzene.
Scientific Research Applications
1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxyphenyl and cyclohexyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its interaction with biological targets .
Comparison with Similar Compounds
- 1-Fluoro-3-[1-(4-hydroxyphenyl)cyclohexyl]benzene
- 1-Fluoro-3-[1-(4-methylphenyl)cyclohexyl]benzene
- 1-Fluoro-3-[1-(4-ethylphenyl)cyclohexyl]benzene
Comparison: 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene is unique due to the presence of the methoxy group, which can undergo various chemical transformations, providing versatility in synthetic applications. The fluorine atom enhances the compound’s stability and reactivity compared to its non-fluorinated analogs.
Biological Activity
1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C18H23F. The presence of a fluorine atom and a methoxyphenyl group contributes to its unique properties, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H23F |
Molecular Weight | 276.37 g/mol |
LogP | 3.8097 |
PSA (Polar Surface Area) | 9.23 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act by:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes by mimicking natural substrates, thereby blocking active sites and disrupting metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that are critical for cellular function.
Anti-inflammatory Effects
Compounds in the same class have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Cytotoxicity Studies : Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives tested against MCF-7 (breast cancer) and A549 (lung cancer) cells showed significant IC50 values, indicating effective inhibition of cell proliferation.
Compound Cell Line IC50 (µM) This compound MCF-7 TBD Related Compound A MCF-7 2.78 Related Compound B A549 0.12 - Mechanistic Studies : Flow cytometry analyses revealed that certain analogs induce apoptosis in cancer cells via caspase activation, suggesting that similar mechanisms may be applicable to this compound.
- Comparative Analysis : The compound's structure allows for comparison with other benzenoid compounds known for their biological activity. For instance, modifications in the aromatic ring or substituent groups can significantly alter the pharmacological profile.
Properties
IUPAC Name |
1-fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FO/c1-21-18-10-8-15(9-11-18)19(12-3-2-4-13-19)16-6-5-7-17(20)14-16/h5-11,14H,2-4,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJUNOAHZRLANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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